[4-(Propan-2-yloxy)phenyl]methanethiol
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Overview
Description
[4-(Propan-2-yloxy)phenyl]methanethiol: is an organic compound with the molecular formula C10H14OS and a molecular weight of 182.29 g/mol . It is also known by its IUPAC name, (4-isopropoxyphenyl)methanethiol . This compound is characterized by the presence of a phenyl ring substituted with a methanethiol group and an isopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Propan-2-yloxy)phenyl]methanethiol typically involves the reaction of 4-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzyl alcohol . This intermediate is then treated with thionyl chloride to form the corresponding chloride , which is subsequently reacted with sodium hydrosulfide to yield this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Propan-2-yloxy)phenyl]methanethiol can undergo oxidation reactions to form or .
Reduction: The compound can be reduced to form or .
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like or are used under basic conditions.
Major Products:
- Various substituted products from nucleophilic substitution reactions.
Disulfides: and from oxidation.
Thiols: from reduction.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme inhibition .
Medicine:
- Explored for its potential use in drug development due to its unique functional groups.
Industry:
- Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of [4-(Propan-2-yloxy)phenyl]methanethiol involves its interaction with biological targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function . The isopropoxy group may also contribute to the compound’s lipophilicity , enhancing its ability to cross biological membranes .
Comparison with Similar Compounds
- 4-(Methoxyphenyl)methanethiol
- 4-(Ethoxyphenyl)methanethiol
- 4-(Butoxyphenyl)methanethiol
Uniqueness:
- The presence of the isopropoxy group in [4-(Propan-2-yloxy)phenyl]methanethiol distinguishes it from other similar compounds, potentially offering different reactivity and biological activity .
- The combination of the thiol and isopropoxy groups provides unique chemical properties and applications in various fields.
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8(2)11-10-5-3-9(7-12)4-6-10/h3-6,8,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJKYUVKAESIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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